molecular formula C6H14O6 B583724 D-Mannitol-d1 CAS No. 75607-68-0

D-Mannitol-d1

Cat. No.: B583724
CAS No.: 75607-68-0
M. Wt: 183.178
InChI Key: FBPFZTCFMRRESA-JNHZOBAGSA-N
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Description

D-Mannitol-d1, also known as deuterated D-Mannitol, is a stable isotope-labeled compound. It is a derivative of D-Mannitol, a naturally occurring six-carbon sugar alcohol. This compound is primarily used in scientific research due to its unique properties, which include its ability to act as a tracer in various biochemical and pharmacokinetic studies .

Scientific Research Applications

D-Mannitol-d1 has a wide range of applications in scientific research, including:

Mechanism of Action

Sorbitol exerts its laxative effect by drawing water into the large intestine, thereby stimulating bowel movements .

Safety and Hazards

Sorbitol is combustible . In case of fire, carbon monoxide (CO) and carbon dioxide (CO2) may be liberated . It is advised to avoid contact with skin and eyes, and not to breathe dust .

Future Directions

Recent research has focused on the synthesis of non-ionic amphiphiles using D-Glucitol as a template . These amphiphiles have potential applications as nanocarriers .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of D-Mannitol-d1 involves the incorporation of deuterium, a stable isotope of hydrogen, into the D-Mannitol molecule. This can be achieved through several synthetic routes, including:

Industrial Production Methods

Industrial production of this compound typically involves large-scale fermentation processes. These processes are optimized to maximize yield and purity, often involving genetically modified microorganisms that can efficiently incorporate deuterium into the D-Mannitol structure .

Chemical Reactions Analysis

Types of Reactions

D-Mannitol-d1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include D-mannose, other sugar alcohols, and various substituted derivatives of this compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound is unique due to its deuterium labeling, which allows it to be used as a tracer in various scientific studies. This property makes it invaluable in research applications where tracking the movement and transformation of molecules is essential .

Properties

IUPAC Name

(2R,3R,4R,5R)-2-deuteriohexane-1,2,3,4,5,6-hexol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4-,5-,6-/m1/s1/i3D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBPFZTCFMRRESA-JNHZOBAGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][C@@](CO)([C@H]([C@@H]([C@@H](CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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